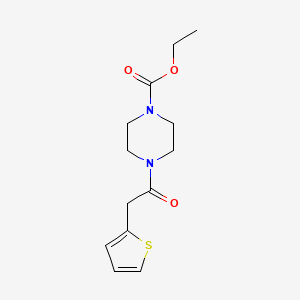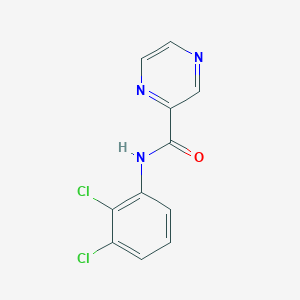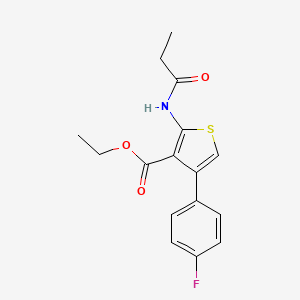
ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate, also known as TAPI-1, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. TAPI-1 is a piperazine derivative that inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tissue remodeling, inflammation, and cancer progression.
Wirkmechanismus
Ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate inhibits the activity of MMPs by binding to the active site of the enzyme and preventing it from cleaving its substrate. MMPs play a role in tissue remodeling and are involved in various physiological and pathological processes, including cancer progression, inflammation, and tissue repair. By inhibiting the activity of MMPs, ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate has the potential to modulate these processes.
Biochemical and Physiological Effects:
ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate has been shown to have various biochemical and physiological effects, depending on the context of its use. In cancer research, ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate has been shown to inhibit the invasion and metastasis of cancer cells by reducing the activity of MMPs. In inflammation, ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. Additionally, ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate has been investigated as a potential therapeutic agent for neurological disorders, where it has been shown to reduce neuroinflammation and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in various scientific fields. However, ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate also has some limitations. It has a relatively low potency compared to other MMP inhibitors, which may limit its effectiveness in certain contexts. Additionally, ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate has been shown to have off-target effects on other enzymes, which may complicate its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate. One area of interest is the development of more potent MMP inhibitors that can be used in cancer therapy. Another area of interest is the investigation of ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate as a potential therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate and its potential limitations in lab experiments.
Synthesemethoden
Ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate can be synthesized using a multi-step process that involves the reaction of 2-thiopheneacetic acid with ethyl piperazine-1-carboxylate to form ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate. The compound can then be purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate has been studied extensively in various scientific fields, including cancer research, inflammation, and neurological disorders. In cancer research, ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate has been shown to inhibit the activity of MMPs, which are involved in cancer cell invasion and metastasis. ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate has also been studied in the context of inflammation, where it has been shown to reduce the production of pro-inflammatory cytokines. Additionally, ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate has been investigated as a potential therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
ethyl 4-(2-thiophen-2-ylacetyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-2-18-13(17)15-7-5-14(6-8-15)12(16)10-11-4-3-9-19-11/h3-4,9H,2,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHOAJUSHPAKBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(thiophen-2-ylacetyl)piperazine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{5-[(4-bromo-2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5682617.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-oxo-1,2,3,4-tetrahydro-4-quinolinecarboxamide](/img/structure/B5682632.png)
![4-fluoro-N-[(1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}piperidin-3-yl)methyl]benzamide](/img/structure/B5682639.png)


![3-[(2-{1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5682668.png)
![1-{[3-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}-1,4-diazepane hydrochloride](/img/structure/B5682679.png)
![1-[3-(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-3-oxopropyl]-2-azepanone](/img/structure/B5682687.png)
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide dihydrochloride](/img/structure/B5682703.png)

![N-{[(2-ethoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5682718.png)
![ethyl 7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5682720.png)